molecular formula C17H23FN2O2 B5769683 1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide

Cat. No. B5769683
M. Wt: 306.37 g/mol
InChI Key: GAXPNBPHCVHFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide, also known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential application in the treatment of various neurological disorders.

Mechanism of Action

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide's mechanism of action involves its binding to the sigma-1 receptor, resulting in the modulation of various signaling pathways. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory, and to enhance neuroprotection by reducing oxidative stress and inflammation. This compound's binding to the sigma-1 receptor has also been shown to result in the modulation of calcium signaling, leading to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the release of acetylcholine, reduce oxidative stress and inflammation, and enhance neuroprotection. This compound's binding to the sigma-1 receptor has also been shown to result in the modulation of calcium signaling, leading to its potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide's advantages for lab experiments include its high purity, stability, and specificity for the sigma-1 receptor. Its synthesis method has been extensively studied and optimized to ensure high yield and purity of the final product. However, its limitations include its low solubility in water and its potential toxicity in high doses.

Future Directions

For research could include the optimization of its synthesis method to improve its solubility in water, the investigation of its potential toxicity in high doses, and the evaluation of its therapeutic effects in clinical trials. Furthermore, the potential of 1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide as a diagnostic tool for neurological disorders could also be explored, as its binding to the sigma-1 receptor could provide a means of detecting abnormalities in calcium signaling in patients with neurological disorders.

Synthesis Methods

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide can be synthesized using a multi-step process, which involves the reaction of 2-fluoroaniline with 2,2-dimethylpropanoic anhydride to form 2,2-dimethyl-N-(2-fluorophenyl)propanamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, this compound. The synthesis method of this compound has been extensively studied and optimized to ensure high yield and purity of the final product.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to bind to the sigma-1 receptor, a protein involved in various cellular processes such as calcium signaling, neuroprotection, and neurotransmitter release. This compound's binding to the sigma-1 receptor has been shown to result in the modulation of various signaling pathways, leading to its potential therapeutic effects in neurological disorders.

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXPNBPHCVHFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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